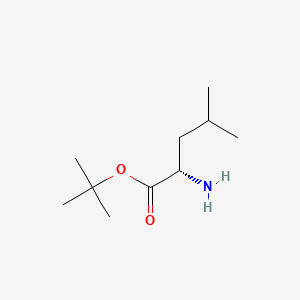![molecular formula C13H20N4O B2846537 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole CAS No. 2201256-73-5](/img/structure/B2846537.png)
3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole moiety, and an oxadiazole ring
作用機序
Target of Action
The primary target of this compound is the Orexin-2 receptor . Orexin-2 receptors are part of the orexin system, which plays a crucial role in regulating sleep-wake cycles and maintaining wakefulness .
Mode of Action
The compound acts as a selective antagonist at the Orexin-2 receptor . By binding to these receptors, it inhibits the action of orexins, neuropeptides that promote wakefulness . This results in a decrease in wakefulness and an increase in sleep .
Biochemical Pathways
The compound’s action on the Orexin-2 receptor affects the orexinergic system , which is involved in the regulation of sleep and wakefulness . By inhibiting the action of orexins, the compound disrupts the normal functioning of this system, leading to increased sleep .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of orexin-induced wakefulness . This results in an increase in sleep, making the compound potentially useful for the treatment of conditions like insomnia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexahydropyrrolo[3,4-c]pyrrole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrrolo[3,4-c]pyrrole ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s heterocyclic structure may impart desirable properties to materials, such as enhanced stability or conductivity.
類似化合物との比較
Similar Compounds
- 3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-triazole
- 3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole may exhibit unique properties due to the presence of the oxadiazole ring, which can influence its reactivity, stability, and biological activity. The specific arrangement of atoms and functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKBNJWVPTAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
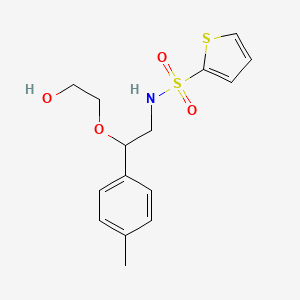
![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2846458.png)
![methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846459.png)
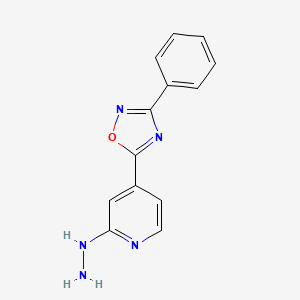
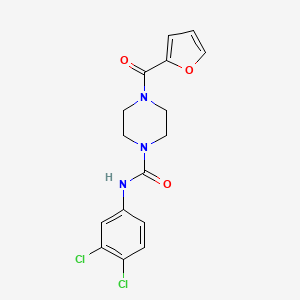
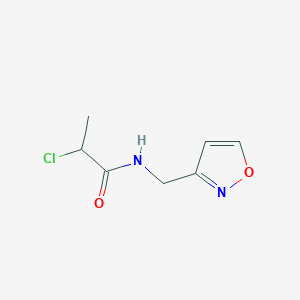
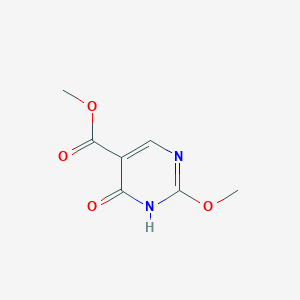
![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)
![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
